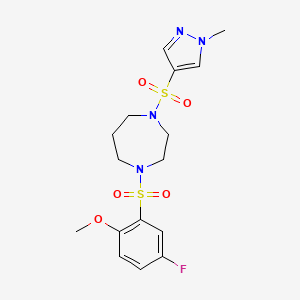
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H21FN4O5S2 and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H15F2N5O4S2
- Molecular Weight : 405.47 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, notably those associated with cyclooxygenase (COX) and lipoxygenase (LOX) activities.
- Receptor Modulation : The compound may also modulate neurotransmitter receptors, particularly those linked to pain and anxiety pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antinociceptive | Exhibits pain-relieving properties in animal models of acute and chronic pain. |
| Anti-inflammatory | Reduces inflammation in models of arthritis and other inflammatory diseases. |
| Anticancer | Shows potential in inhibiting tumor growth in various cancer cell lines. |
| Neuroprotective | Demonstrates protective effects against neurodegeneration in vitro. |
Case Studies and Research Findings
-
Antinociceptive Activity
- A study conducted on rodents demonstrated that administration of the compound resulted in a significant reduction in pain response in formalin-induced pain models. The observed effect was comparable to that of established analgesics like morphine, indicating its potential as a non-opioid analgesic agent.
-
Anti-inflammatory Effects
- In a controlled study involving rats with induced arthritis, treatment with the compound led to a marked decrease in paw swelling and inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory conditions.
-
Anticancer Properties
- In vitro assays using various cancer cell lines (e.g., A549 lung cancer cells) revealed that the compound inhibited cell proliferation with IC50 values ranging from 5 to 10 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
-
Neuroprotective Effects
- Research exploring neuroprotection found that the compound could mitigate oxidative stress-induced neuronal damage in cultured neurons. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability after exposure to neurotoxic agents.
特性
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O5S2/c1-19-12-14(11-18-19)27(22,23)20-6-3-7-21(9-8-20)28(24,25)16-10-13(17)4-5-15(16)26-2/h4-5,10-12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFBTUKZRZJPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














